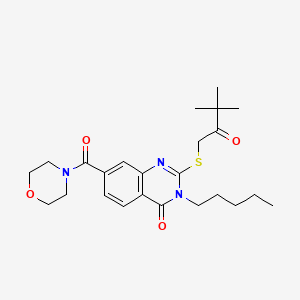

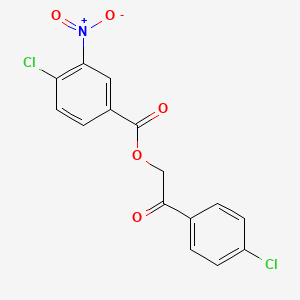

![molecular formula C22H17N3O2 B2503010 4-[(4-苯氧基苯胺)亚甲基]-5-苯基-2,4-二氢-3H-吡唑-3-酮 CAS No. 477850-98-9](/img/structure/B2503010.png)

4-[(4-苯氧基苯胺)亚甲基]-5-苯基-2,4-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their various biological activities and applications in analytical chemistry. They are often used as reagents for the spectrophotometric determination of trace elements due to their ability to form complexes with metal ions .

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the reaction of phenylhydrazine with β-ketoesters or β-diketones to form the pyrazolone ring. In the context of the provided papers, a one-pot synthesis approach has been described for related compounds, where 3-methyl-1-phenylpyrazol-5-one reacts with various reagents to form substituted pyrazolones. For instance, the reaction with malononitrile in the presence of a catalyst such as ZnO nanoparticles under microwave irradiation can yield bis(pyrazol-5-ol) derivatives . Similarly, the reaction of 3-methyl-1-phenylpyrazol-5-one with mesyl azide and K2CO3 can yield imino derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can be further substituted with various functional groups. The structure of these compounds can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular geometry, as seen in the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, where the crystal structure was determined . The extensive delocalization in the central fragment of the molecule and the presence of tautomeric forms are notable features .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including condensation with amines and phenols, which can lead to the formation of substituted pyrazolones. These reactions can involve Michael addition or cyclization, depending on the nature of the reactants . The reactivity of these compounds towards metal ions is also significant, as they can form complexes with copper(II) ions, for example, which can be characterized by various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical properties of pyrazolone derivatives, such as melting points, can be determined through standard laboratory techniques. Their chemical properties, including reactivity towards metal ions, make them useful as analytical reagents for the detection and extraction of trace elements . The antioxidant and antimicrobial activities of these compounds are also of interest, as they can show good activities compared to standards, which is important for their potential use in medicinal chemistry .

科学研究应用

光谱和晶体学研究

- 类似于4-[(4-苯氧基苯胺)亚甲基]-5-苯基-2,4-二氢-3H-吡唑-3-酮的席夫碱配体已经合成,并使用各种光谱方法和X射线晶体学进行了表征。这些化合物,包括衍生物,表现出互变异构平衡,并已研究其结构性质(Hayvalı 等人,2010)。

与胺和酚的反应

- 对类似吡唑酮化合物的研究表明,它们可以很容易地与脂肪族、芳香族和杂环胺反应,从而产生各种衍生物。这些反应对于合成具有潜在不同性质的新化合物非常重要(Metwally 等人,1989)。

质谱碎片研究

- 与4-[(4-苯氧基苯胺)亚甲基]-5-苯基-2,4-二氢-3H-吡唑-3-酮密切相关的化合物的质谱碎片模式已经得到研究。了解这些碎片模式对于分析化合物的结构和性质至关重要(Keats 等人,1982)。

抗菌活性

- 已经合成了一些衍生自类似吡唑酮的席夫碱化合物并测试了它们的抗菌活性。此类研究对于探索这些化合物的潜在药用至关重要(Liu 等人,2012)。

分子对接和量子化学计算

- 已经对相关的吡唑酮衍生物进行了分子对接和量子化学计算。这些研究对于了解化合物与生物分子的相互作用以及预测其生物学效应至关重要(Viji 等人,2020)。

属性

IUPAC Name |

4-[(4-phenoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-22-20(21(24-25-22)16-7-3-1-4-8-16)15-23-17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-15H,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKWOGHLRKDIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

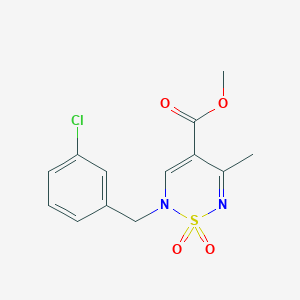

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

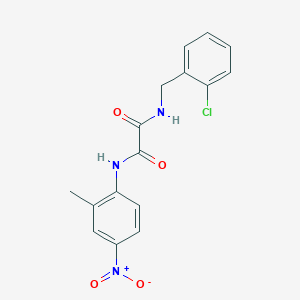

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

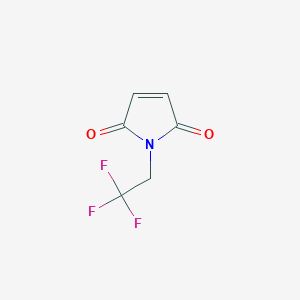

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)